molecular formula C23H24ClNO5 B11053157 5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11053157
M. Wt: 429.9 g/mol
InChI Key: BIJPBWWDKCETCN-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrol-2-one core, substituted with chlorophenyl, ethoxypropyl, hydroxy, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions involving the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in the formation of various substituted derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
  • N-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of substituents and the resulting chemical properties

properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-1-(3-ethoxypropyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24ClNO5/c1-3-30-13-5-12-25-20(15-8-10-17(24)11-9-15)19(22(27)23(25)28)21(26)16-6-4-7-18(14-16)29-2/h4,6-11,14,20,26H,3,5,12-13H2,1-2H3/b21-19-

InChI Key

BIJPBWWDKCETCN-VZCXRCSSSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.